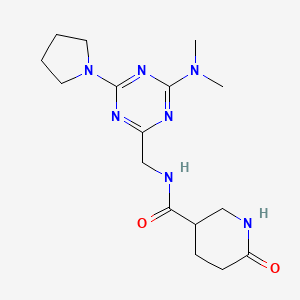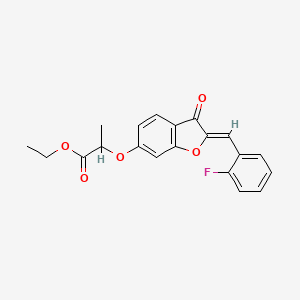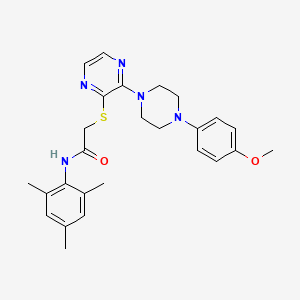
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMB-PPDC and has been synthesized using different methods.
Scientific Research Applications
DMB-PPDC has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. The compound has been shown to have potential anti-cancer properties, as it can inhibit the growth of cancer cells. Additionally, DMB-PPDC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of DMB-PPDC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, DMB-PPDC has been shown to activate the Nrf2/ARE pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
DMB-PPDC has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMB-PPDC has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
DMB-PPDC has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound is relatively expensive to synthesize, which can limit its use in large-scale experiments. Additionally, the mechanism of action of DMB-PPDC is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the research on DMB-PPDC. One potential direction is to further investigate its potential anti-cancer properties and develop it as a cancer treatment. Additionally, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DMB-PPDC and its potential applications in various fields.
Conclusion
In conclusion, DMB-PPDC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using different methods and has been shown to have potential anti-cancer and neuroprotective properties. Further research is needed to fully understand the mechanism of action of DMB-PPDC and its potential applications in various fields.
Synthesis Methods
DMB-PPDC can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of benzylamine, dimethyl acetylenedicarboxylate, and 1,3-bis(phenylmethoxy)propane in the presence of a catalyst. The multi-step synthesis method involves the reaction of benzylamine with dimethyl acetylenedicarboxylate to form the intermediate product, which is then reacted with 1,3-bis(phenylmethoxy)propane in the presence of a catalyst to form DMB-PPDC.
properties
IUPAC Name |
dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO6/c1-35-28(33)30(23-37-19-26-14-8-4-9-15-26)21-32(18-25-12-6-3-7-13-25)22-31(30,29(34)36-2)24-38-20-27-16-10-5-11-17-27/h3-17H,18-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBAIZMDWAAJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(CC1(COCC2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)
![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)


![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)


